molecular formula C15H29N3O3 B13167577 tert-butyl N-{1-[4-(methylamino)butanoyl]piperidin-4-yl}carbamate

tert-butyl N-{1-[4-(methylamino)butanoyl]piperidin-4-yl}carbamate

Cat. No.: B13167577
M. Wt: 299.41 g/mol
InChI Key: BCWZRZALUCYAIA-UHFFFAOYSA-N
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Description

tert-Butyl N-{1-[4-(methylamino)butanoyl]piperidin-4-yl}carbamate: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a methylamino group and a butanoyl group, further protected by a tert-butyl carbamate group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable in synthetic chemistry and potential pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{1-[4-(methylamino)butanoyl]piperidin-4-yl}carbamate typically involves multiple steps, starting from readily available starting materials. One common method involves the protection of the piperidine nitrogen with a tert-butyl carbamate group, followed by the introduction of the butanoyl group through acylation reactions. The methylamino group can be introduced via reductive amination or other suitable methods. The reaction conditions often require the use of organic solvents, catalysts, and specific temperature controls to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-{1-[4-(methylamino)butanoyl]piperidin-4-yl}carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols or amines.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In synthetic chemistry, tert-butyl N-{1-[4-(methylamino)butanoyl]piperidin-4-yl}carbamate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new compounds .

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structure can be modified to enhance biological activity, selectivity, and pharmacokinetic properties. Research is ongoing to explore its potential as a therapeutic agent for various diseases .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties make it suitable for various applications, including as an intermediate in the synthesis of other valuable compounds .

Mechanism of Action

The mechanism of action of tert-butyl N-{1-[4-(methylamino)butanoyl]piperidin-4-yl}carbamate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, the piperidine ring and methylamino group can interact with neurotransmitter receptors, potentially affecting neurological functions .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-{1-[4-(methylamino)butanoyl]piperidin-4-yl}carbamate stands out due to its combination of functional groups, which provide a unique set of chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and potential pharmaceutical applications .

Properties

Molecular Formula

C15H29N3O3

Molecular Weight

299.41 g/mol

IUPAC Name

tert-butyl N-[1-[4-(methylamino)butanoyl]piperidin-4-yl]carbamate

InChI

InChI=1S/C15H29N3O3/c1-15(2,3)21-14(20)17-12-7-10-18(11-8-12)13(19)6-5-9-16-4/h12,16H,5-11H2,1-4H3,(H,17,20)

InChI Key

BCWZRZALUCYAIA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)CCCNC

Origin of Product

United States

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